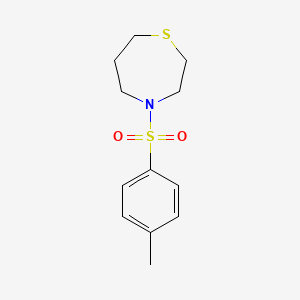

4-Tosyl-1,4-thiazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S2/c1-11-3-5-12(6-4-11)17(14,15)13-7-2-9-16-10-8-13/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVIQDRLXPSKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Construction of 4 Tosyl 1,4 Thiazepane and Analogous Scaffolds

Precursor-Based Synthetic Routes Employing N-Tosyl Moieties

The incorporation of an N-tosyl group at an early stage of the synthesis provides a reliable pathway to the target compound. These strategies leverage the stability and activating nature of the tosyl group in key bond-forming reactions.

The use of N-tosyl aziridines as electrophilic precursors is a powerful strategy for synthesizing nitrogen-containing compounds. The tosyl group activates the three-membered ring, making it susceptible to nucleophilic attack and ring-opening. This approach has been effectively applied to the synthesis of 1,4-thiazepane (B1286124) scaffolds.

The general mechanism involves an SN2-type nucleophilic attack by a sulfur-containing compound on one of the aziridine (B145994) ring carbons. nih.gov This reaction is typically highly regio- and stereoselective, with the nucleophile attacking the less sterically hindered carbon, leading to an inversion of stereochemistry. nih.govnih.gov For instance, the reaction of chiral N-tosyl aziridines with sulfur nucleophiles can proceed with high diastereoselectivity to yield the ring-opened product, which serves as a linear precursor for subsequent cyclization to the thiazepane ring. nih.gov

A variety of sulfur nucleophiles can be employed, including thiols and thiophenols. nih.govresearchgate.net Lewis acids like BF₃·Et₂O or silver(I) salts can be used to catalyze the ring-opening. nih.govacs.orgresearchgate.net In one specific approach to an analogous benzothiazepine (B8601423) system, trans-2,3-disubstituted aziridines react with 2-aminothiophenol (B119425). nih.gov The choice of the activating group on the aziridine (e.g., tosyl vs. mesyl) can influence the regioselectivity of the subsequent cyclization, determining whether a 2-substituted or 4-substituted thiazepane is formed. nih.gov Similarly, tetrahydrobenzothiazepine derivatives have been synthesized through the ring-opening of aziridines with 2-bromobenzyl mercaptans, followed by a copper-catalyzed N-arylation to close the ring. nih.gov

| Aziridine Precursor | Sulfur Nucleophile | Catalyst/Conditions | Resulting Structure Type | Key Finding | Reference |

|---|---|---|---|---|---|

| N-Tosylaziridines | Sulfur Nucleophiles | Copper-powder | Dihydrobenzothiazines | Regio- and stereoselective SN2-type ring-opening followed by intramolecular C-N cyclization. | nih.gov |

| trans-2,3-disubstituted aziridines | 2-Aminothiophenol | Basic environment | 3-Sulfonamido-1,5-benzothiazepanes | The leaving group (tosyl or mesyl) on the aziridine dictates the regioselectivity of the final product. | nih.gov |

| N-Tosylaziridines | 2-Bromobenzyl mercaptan | Cu-catalyzed N-arylation | Tetrahydrobenzothiazepines | A two-step process involving ring-opening followed by copper-catalyzed cyclization. | nih.gov |

| N-Tosylaziridines | Thiols | Ag(I) salts | Ring-opened β-amino sulfides | Ag(I) effectively catalyzes the regioselective ring-opening with various nucleophiles. | acs.orgresearchgate.net |

An alternative and more direct approach involves the intramolecular cyclization of a linear precursor that already contains both the N-tosyl protected amine and the thiol functionality. The key challenge in this method is to achieve efficient ring closure to form the seven-membered thiazepane ring, a process that can be entropically disfavored.

Several strategies have been developed to facilitate this transformation. The Mitsunobu reaction, for example, can be used for the intramolecular cyclization of an N-tosyl amino alcohol precursor, where the thiol displaces an in situ-activated hydroxyl group. rsc.org In a synthesis of an enantiomerically pure benzothiazepine derivative, an N-tosylated alcohol underwent intramolecular Mitsunobu cyclization where the sulfonamide nitrogen acted as the nucleophile to close the ring after the initial formation of a thioether linkage. rsc.org

Radical cyclizations offer another powerful method. Thiyl radicals, generated from the tosyl-protected amino thiol, can initiate a cyclization cascade. mdpi.com For example, an N-allyl-N-benzylcinnamamide was cyclized using diphenyl disulfide and thiophenol under photochemical irradiation, demonstrating the feasibility of forming heterocyclic rings via radical pathways. mdpi.com

| Precursor Type | Cyclization Method | Key Features | Resulting Scaffold | Reference |

|---|---|---|---|---|

| N-Tosyl amino alcohol with a thioether | Mitsunobu Reaction | Intramolecular cyclization where a hydroxyl and sulfonamide are the reacting groups. | Benzothiazepine | rsc.org |

| N-allyl-N-benzylcinnamamide (Tosyl analog principle) | Thiyl Radical Addition/Cyclization | Photochemical irradiation initiates the radical cascade for ring formation. | Pyrrolidinone | mdpi.com |

| N-(2-(allylthio)phenyl)-4-methylbenzenesulfonamide | Ring-Closing Metathesis (RCM) | Attempted RCM on this substrate was surprisingly unsuccessful for forming the target ring. | N/A (Unsuccessful) | researchgate.net |

The tosyl group is not limited to being a nitrogen protecting group; its utility extends to its role as a sulfonate ester (tosylate), which is an excellent leaving group. This property can be exploited in the synthesis of the 1,4-thiazepane ring. For instance, a tosylate can be incorporated into one of the building blocks, which is then displaced by a nucleophile in the key ring-forming step.

Furthermore, specialized reagents incorporating the N-tosyl moiety have been developed. One such example is N-tosyl-1,5,2,6-dithiadiazocane, which functions as an ambipolar synthon containing both an electrophilic sulfur and a nucleophilic nitrogen atom. researchgate.net This reagent offers a conceptually different and convenient route to thiazepines and other S,N-heterocycles. researchgate.net The reaction of N-tosyl-1,2,3-triazoles with alcohols, catalyzed by rhodium(II) acetate, can generate N-(2-alkoxyvinyl)sulfonamides. These intermediates can then be converted to various heterocycles, and subsequent reaction with thiols can introduce the sulfur atom required for a thiazepane-like structure. nih.gov

| Tosyl Component Role | Reaction Type | Example | Key Advantage | Reference |

|---|---|---|---|---|

| Leaving Group (Tosylate) | Nucleophilic Substitution | Displacement of a tosylate by a tethered thiol or amine to form a cyclic structure. | Tosylates are excellent, stable leaving groups, facilitating controlled cyclization. | masterorganicchemistry.comjchemlett.com |

| Ambipolar Synthon | Thioamination | Use of N-tosyl-1,5,2,6-dithiadiazocane to react with substrates. | Provides both electrophilic sulfur and nucleophilic nitrogen in one reagent. | researchgate.net |

| Activating Group | Rh(II)-catalyzed decomposition | N-tosyl-1,2,3-triazoles react with alcohols to form versatile sulfonamide intermediates. | Generates synthetically useful intermediates for further elaboration. | nih.gov |

General Cyclization Principles for the 1,4-Thiazepane Core

Beyond strategies that rely on a pre-installed N-tosyl group, several general cyclization methods are fundamental to constructing the 1,4-thiazepane ring. The tosyl group can be introduced before or after the formation of the heterocyclic core.

The intramolecular Michael reaction, or conjugate addition, is a robust method for forming cyclic compounds. organicreactions.org In the context of 1,4-thiazepane synthesis, this typically involves the addition of a thiol nucleophile to a tethered α,β-unsaturated carbonyl system.

A common and efficient strategy is a one-pot tandem reaction sequence. nih.govresearchgate.net This process begins with an intermolecular Michael addition of an amino thiol (like cysteamine) to an α,β-unsaturated ester. The resulting intermediate then undergoes a rapid intramolecular cyclization via acylation (lactamization) to form a 1,4-thiazepanone, which can be subsequently reduced to the desired 1,4-thiazepane. nih.govresearchgate.netnih.gov Attempts to perform this in a stepwise manner by first forming an amide and then inducing an intramolecular Michael addition have proven less successful, likely due to the reduced electrophilicity of the Michael acceptor after amide formation. nih.gov

Another elegant approach involves a phosphine-triggered tandem annulation between Morita-Baylis-Hillman carbonates and 1,4-diheteroatom dinucleophiles (such as amino thiols). nih.gov This reaction proceeds through a phosphine-catalyzed allylic alkylation, followed by a base-catalyzed intramolecular Michael cyclization to furnish the 1,4-thiazepane ring. nih.gov

| Strategy | Precursors | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Tandem Michael Addition/Cyclization | Amino thiols + α,β-unsaturated esters | Base (e.g., DBU) | 1,4-Thiazepanones | nih.govresearchgate.netnih.gov |

| Phosphine-Triggered Tandem Annulation | Morita-Baylis-Hillman carbonates + Amino thiols | Phosphine (catalyst), Base (catalyst) | 1,4-Thiazepanes | nih.gov |

Intermolecular condensation reactions involve the joining of two or more separate molecules to construct the 1,4-thiazepane ring in a single or multi-step sequence. These methods are highly valuable for their convergence and potential for library synthesis.

A prevalent method involves the reaction of a 1,2-amino thiol with a bifunctional component that provides the remaining atoms for the seven-membered ring. The condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, such as chalcones, is a classic route to 1,5-benzothiazepines, an analogous ring system. researchgate.netchemmethod.com This reaction typically proceeds via an initial Michael addition of the thiol, followed by condensation of the amine with the carbonyl group and subsequent dehydration to form the imine within the thiazepine ring. researchgate.netchemmethod.com

More advanced one-pot syntheses have been developed to improve efficiency. The reaction between 1,2-amino thiols and α,β-unsaturated esters, particularly trifluoroethyl esters which show enhanced reactivity, can produce 1,4-thiazepanones in high yield and short reaction times. nih.govrsc.org The choice of base and solvent is critical for optimizing these reactions. nih.gov Additionally, multi-component reactions, such as the Ugi four-component condensation, provide a powerful tool for the rapid assembly of complex, substituted 1,4-thiazepine derivatives from simple starting materials like aldehydes, amines, isocyanides, and a bifunctional acid-thiol component. ysu.amacs.org

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Amino thiols (e.g., Cysteamine) | α,β-Unsaturated esters | Base (DBU, NaOH), Acetonitrile | 1,4-Thiazepanones | nih.govnih.gov |

| 2-Aminothiophenol | Chalcones (α,β-unsaturated ketones) | Alkaline medium, Ethanol | 1,5-Benzothiazepines | researchgate.netchemmethod.com |

| 1,3-Diketone hybrids | 2-Aminoethanethiol | Pyridine (catalyst) | 1,4-Thiazepine derivatives | researchgate.net |

| Aldehyde-acids, Amines, Isocyanides | (Thiol component is part of aldehyde-acid) | Methanol | Heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides | ysu.amacs.org |

Multicomponent Reaction (MCR) Strategies (e.g., Ugi Reactions)

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product containing portions of all starting materials, have emerged as a powerful tool for rapidly generating molecular diversity and complexity. nih.gov Among these, the Ugi four-component reaction (U-4CR) is particularly prominent for its efficiency in creating pseudopeptide structures and other complex molecules. researchgate.net This strategy has been successfully adapted for the synthesis of the 1,4-thiazepine core.

A notable application is a one-pot, sequential Ugi/SNCsp2 four-component reaction for synthesizing cycloalkene-fused dntb.gov.uaysu.amthiazepine derivatives. sorbonne-universite.fr In this approach, a cyclic β-bromovinyl aldehyde, an amine, an isocyanide, and thioglycolic acid are reacted together. sorbonne-universite.fr The sequence provides rapid access to fused thiazepine structures with significant structural diversity, a process that has also been applied to create quinoline-fused dntb.gov.uaysu.amthiazepines. sorbonne-universite.fr

Another modification of the classical Ugi reaction involves using bifunctional reagents, such as heterocyclic keto acids, to produce novel heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides. ysu.amacs.org By reacting aldehyde acids with various amines and isocyanides in methanol, a library of diversely substituted heteroaryl-fused thiazepines can be generated in moderate to good yields. ysu.am The order of addition of the amine and isonitrile components can influence the reaction yields. ysu.am This method underscores the versatility of MCRs in constructing complex scaffolds from simple, readily available starting materials.

| Aldehyde Acid Component | Amine Component | Isocyanide Component | Product Structure Class | Reported Yield Range |

|---|---|---|---|---|

| Heterocyclic Aldehyde Acid | Benzylamines | Cyclopentylisocyanide | Thiazepino[6,7-b]indoles | 64-75% |

| Heterocyclic Aldehyde Acid | Various Amines | Various Isocyanides | 3-Oxo-1,4-thiazepine-5-carboxamides | Moderate to Good |

Stereoselective and Enantioselective Synthetic Pathways

The development of synthetic routes that control the three-dimensional arrangement of atoms is crucial for producing enantiomerically pure compounds. Stereoselective and enantioselective pathways to 1,4-thiazepanes and related N-protected heterocycles often employ chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed for potential reuse. wikipedia.org Classic examples of chiral auxiliaries that have proven effective in various asymmetric syntheses include oxazolidinones and camphorsultam. wikipedia.org While direct application to 4-Tosyl-1,4-thiazepane is specific, the principle involves attaching such an auxiliary to a precursor, performing a diastereoselective cyclization or substitution to form the thiazepane ring, and then cleaving the auxiliary.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. This can involve metal-based catalysts with chiral ligands or organocatalysts. For instance, the Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles has been used to create β-aryl-γ-lactam derivatives with high enantioselectivity. beilstein-journals.org This reaction, which uses a palladium catalyst and a chiral N,N-ligand like (S)-PyraBox, demonstrates a powerful method for constructing a stereogenic center. beilstein-journals.org The methodology is robust, tolerating various protecting groups on the nitrogen atom, including a nosyl group which is readily removed under mild conditions. beilstein-journals.org This strategy was successfully applied to the synthesis of the pharmaceutical agent (R)-rolipram. beilstein-journals.org

Another advanced strategy is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid. nih.gov This metal-free approach, using a SPINOL-derived chiral phosphoric acid, provides efficient access to chiral 1,4-benzoxazepines—a close structural analogue of 1,4-benzothiazepines—in high yields and with excellent enantioselectivity (up to 94% ee). nih.gov The resulting products can be further functionalized, for instance by tosylating the hydroxyl group, demonstrating the synthetic utility of the method. nih.gov

| N-Protecting Group | Aryl Diazonium Salt Substituent | Product Yield | Enantiomeric Ratio (er) |

|---|---|---|---|

| Tosyl (Ts) | 4-Cl | High | Good |

| Tosyl (Ts) | 4-Br | High | Good |

| Nosyl (Ns) | 4-MeO, 3-Me | 97% | 82:18 |

| Nosyl (Ns) | 4-Cl | 79% | 90:10 |

These advanced MCR and stereoselective strategies provide powerful and efficient pathways for accessing 4-Tosyl-1,4-thiazepane and its structurally related analogues, facilitating the exploration of this important chemical space.

Chemical Reactivity and Transformational Chemistry of 4 Tosyl 1,4 Thiazepane Derivatives

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing novel cyclic systems that may be challenging to construct directly. In the context of 4-tosyl-1,4-thiazepane, these transformations allow for the modification of the core heterocyclic structure, leading to larger or smaller ring systems with potentially unique properties.

Methodologies for the synthesis of the 1,4-thiazepine ring often involve ring-expansion strategies from smaller heterocyclic precursors. For instance, the reaction of N-tosyl aziridines with 2-iodothiophenols in the presence of a palladium catalyst can lead to the formation of 1,4-benzothiazepin-5-ones through a domino ring-opening/carboxamidation sequence. acs.orgresearchgate.net Another approach involves multicomponent reactions that can efficiently assemble polysubstituted furan-fused 1,4-thiazepine derivatives. acs.orgnih.gov The synthesis of bicyclic thiazolidinyl-1,4-thiazepines has also been achieved through the reaction of azadithiane compounds with Michael acceptors. nih.gov

While the above methods focus on the initial construction of the thiazepine ring, the transformation of a pre-formed 4-tosyl-1,4-thiazepane ring is a less explored area. However, general principles of ring expansion and contraction can be applied. For example, photochemical methods have been shown to induce ring contraction in other sulfur-containing heterocycles, such as the conversion of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.govchemrxiv.org Such light-mediated reactions, often proceeding through a Norrish Type II-like mechanism, could potentially be adapted for the ring contraction of suitably functionalized 4-tosyl-1,4-thiazepane derivatives. ntu.ac.uk

Ring expansion of cyclic ketones is a well-established transformation. If a ketone functionality were present on the 4-tosyl-1,4-thiazepane ring, reactions such as the Baeyer-Villiger oxidation or the Tiffeneau-Demjanov rearrangement could be employed to insert an oxygen or carbon atom, respectively, into the ring, leading to an eight-membered heterocycle. General methodologies for ring expansion of six-membered rings to seven-, eight-, or nine-membered rings often involve radical-mediated processes or cycloaddition reactions, which could serve as a basis for developing new synthetic routes from 4-tosyl-1,4-thiazepane derivatives. mdpi.com

Strategic Functional Group Interconversions of the 1,4-Thiazepane (B1286124) Nucleus

The functionalization of the 1,4-thiazepane core is crucial for the development of new derivatives with diverse properties. The N-tosyl group is generally stable to a range of reaction conditions, allowing for selective modifications at other positions of the heterocyclic ring.

A key functional group interconversion is the reduction of a carbonyl group within the thiazepane ring. For instance, 1,4-thiazepan-5-ones, which can be synthesized through the cyclization of cysteamine (B1669678) derivatives with α,β-unsaturated esters, can be reduced to the corresponding 1,4-thiazepanes. nih.govnih.gov This reduction of the amide or ketone functionality to a methylene (B1212753) group is a fundamental transformation that increases the three-dimensional character of the scaffold. nih.gov

Table 1: Reduction of 1,4-Thiazepanones

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Thiazepan-5-one | Sodium Borohydride/Iodine | 1,4-Thiazepane | - | nih.gov |

| Substituted 1,4-Thiazepan-5-ones | Borane Dimethylsulfide | Substituted 1,4-Thiazepanes | - | nih.gov |

Yields were not specified in the provided search results.

Oxidation reactions can also be employed to introduce new functionalities. The sulfur atom in the 1,4-thiazepane ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized derivatives can exhibit different chemical and biological properties compared to the parent sulfide. Common oxidizing agents for such transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. ucr.edu

Alkylation and acylation reactions, such as the Friedel-Crafts reaction, are standard methods for introducing alkyl and acyl groups onto aromatic rings and can be adapted for the functionalization of the 1,4-thiazepane nucleus, provided a suitable functional handle is present. libretexts.org The carbon skeleton of the thiazepane ring can be further modified through various synthetic strategies, although specific examples for 4-tosyl-1,4-thiazepane are not extensively documented. chemrxiv.org

Reactions Involving the N-Tosyl Group for Structural Diversification

The N-tosyl group in 4-tosyl-1,4-thiazepane is not merely a passive protecting group; its chemical properties allow for a range of transformations that can lead to significant structural diversification.

The most common reaction involving the N-tosyl group is its cleavage, or deprotection, to yield the free secondary amine. This transformation is pivotal as it allows for the subsequent N-alkylation, N-acylation, or other modifications at the nitrogen atom. The stability of the tosyl group means that its removal often requires specific and sometimes harsh conditions. wikipedia.org

Table 2: Deprotection Methods for N-Tosyl Groups

| Reagent(s) | Conditions | Substrate Type | Reference |

|---|---|---|---|

| HBr/Acetic Acid, Phenol | Heating | Aryl or Alkyl Sulfonamides | google.com |

| Concentrated H₂SO₄ | 100 °C | Aryl or Alkyl Sulfonamides | google.com |

| MeSO₃H, TFA, Thioanisole | Room Temperature | N-Tosyl-1,4-diazepanes | researchgate.net |

| Palladium catalyst, Isopropanol (B130326) | - | Aryl Tosylates | rsc.org |

Reductive cleavage is a common strategy for tosyl group removal. rsc.org For example, the use of a palladium catalyst with isopropanol as a mild reducing agent has been reported for the reductive cleavage of aryl tosylates. rsc.org Another method involves the use of a Stage 0 or Stage I alkali metal-silica gel material. google.com

Beyond cleavage, the tosyl group can also act as a leaving group in certain reactions, although this is less common for N-tosyl amides compared to O-tosyl esters. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The strong electron-withdrawing nature of the tosyl group can also influence the reactivity of adjacent atoms, potentially enabling reactions that would not occur otherwise. For instance, sequential ortho- and meta-C-H functionalizations of N-tosyl-benzamides have been reported, showcasing the directing effect of the tosyl group in C-H activation chemistry. rsc.org

Derivatization Strategies and Scaffold Elaboration of 4 Tosyl 1,4 Thiazepane

Functionalization at Peripheral Positions of the 1,4-Thiazepane (B1286124) Ring

The functionalization of the carbon backbone of the 1,4-thiazepane ring is a key strategy for introducing molecular diversity. While specific literature on the direct functionalization of 4-tosyl-1,4-thiazepane is not abundant, general principles of heterocyclic chemistry allow for the exploration of several synthetic routes. The presence of the electron-withdrawing tosyl group can influence the reactivity of the adjacent methylene (B1212753) groups, potentially facilitating their deprotonation and subsequent alkylation or acylation.

Furthermore, the sulfur atom in the ring presents an opportunity for oxidation to the corresponding sulfoxide or sulfone. These transformations can significantly alter the polarity, solubility, and conformational properties of the molecule, thereby influencing its biological activity.

Potential derivatization reactions at the peripheral positions of the 4-tosyl-1,4-thiazepane ring include:

Oxidation of the Sulfur Atom: The sulfide moiety can be selectively oxidized to a sulfoxide or sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.

Introduction of Substituents: The synthesis of substituted 1,4-thiazepanes can be achieved through multi-step synthetic sequences. For instance, the cyclization of appropriately substituted amino thiols with suitable electrophiles can lead to thiazepane rings bearing substituents at various positions.

N-Tosyl Group as a Handle for Further Derivatization

The N-tosyl group in 4-tosyl-1,4-thiazepane serves a dual purpose. Primarily, it functions as a protecting group for the nitrogen atom, rendering it stable to a variety of reaction conditions. This stability allows for chemical manipulations at other positions of the molecule without affecting the secondary amine.

More importantly, the tosyl group can act as a "handle" for further derivatization. The sulfonamide linkage is robust but can be cleaved under specific reductive or strongly acidic conditions. This deprotection strategy unveils the secondary amine, which can then be subjected to a wide array of functionalization reactions. This approach significantly broadens the scope of accessible derivatives.

Common methods for the deprotection of N-tosyl groups include:

Reductive Cleavage: Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide can effectively remove the tosyl group.

Acidic Hydrolysis: Strong acids like hydrobromic acid in acetic acid or trifluoromethanesulfonic acid can also be employed for deprotection.

Once the tosyl group is removed, the resulting 1,4-thiazepane can be further derivatized through:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces various alkyl substituents on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to a diverse range of N-substituted derivatives.

| Deprotection Method | Reagents | Subsequent N-Functionalization |

| Reductive Cleavage | Sodium/liquid ammonia, Sodium naphthalenide | N-Alkylation, N-Acylation |

| Acidic Hydrolysis | HBr/Acetic acid, Trifluoromethanesulfonic acid | N-Arylation, Reductive Amination |

Theoretical and Computational Investigations of 4 Tosyl 1,4 Thiazepane

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to the computational study of molecular systems. These methods, which include Density Functional Theory (DFT) and semi-empirical approaches, are employed to solve the Schrödinger equation, providing detailed information about a molecule's electronic structure and energy.

DFT has become a particularly popular and effective method due to its balance of accuracy and computational efficiency. espublisher.com It is used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. xisdxjxsu.asiaresearchgate.net For a molecule such as 4-Tosyl-1,4-thiazepane, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, can elucidate its fundamental chemical characteristics. espublisher.comchemrxiv.org These theoretical calculations are instrumental in understanding the behavior of the molecule and can provide insights that complement experimental data. researchgate.net

Electronic structure analysis offers a window into the reactivity and kinetic stability of a molecule. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are known as frontier orbitals, and the energy difference between them (the HOMO-LUMO gap) is a critical parameter for assessing molecular reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For 4-Tosyl-1,4-thiazepane, the HOMO is expected to be localized on electron-rich areas, such as the sulfur atom and the oxygen atoms of the sulfonyl group, which act as electron-donating centers. The LUMO would likely be distributed over the electron-accepting regions. espublisher.comirjweb.com The HOMO-LUMO energy gap is a determinant of the molecule's stability and hardness. espublisher.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the sites for electrophilic and nucleophilic attack. xisdxjxsu.asia It maps the electrostatic potential onto the electron density surface. In an MEP map of 4-Tosyl-1,4-thiazepane, negative potential regions (typically colored red) would indicate areas rich in electrons and prone to electrophilic attack, such as around the sulfonyl oxygen atoms. Positive potential regions (colored blue) highlight electron-deficient areas that are susceptible to nucleophilic attack. xisdxjxsu.asia

| Parameter | Conceptual Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

The seven-membered 1,4-thiazepane (B1286124) ring is a flexible scaffold that can exist in multiple conformations. nih.gov Understanding the conformational landscape and the relative energies of these different spatial arrangements is crucial, as the molecule's biological activity and reactivity are often dependent on its three-dimensional shape.

Computational methods can be used to perform a conformational search to identify the various stable and low-energy conformers of 4-Tosyl-1,4-thiazepane, such as chair, boat, and twist-boat forms. By calculating the relative energies of these structures, the most stable, lowest-energy conformation can be identified. researchgate.net This analysis reveals the energetic barriers to interconversion between different conformers. The stability of certain conformations can be influenced by intramolecular interactions, such as hydrogen bonding, which can be computationally modeled. nih.gov

| Conformer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Chair | 0.00 | Most Stable |

| Twist-Boat | +2.5 | Intermediate |

| Boat | +5.0 | Least Stable (Transition State) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and the lowest energy pathway from reactants to products.

For reactions involving 4-Tosyl-1,4-thiazepane, such as its synthesis via cyclization, computational studies can provide deep mechanistic insights. mdpi.com For example, in a palladium-catalyzed cyclization, DFT calculations can model the formation of key intermediates, like π-allylpalladium complexes, and determine the energy barriers associated with subsequent steps, such as intramolecular nucleophilic attack by the nitrogen atom. mdpi.com This allows for a detailed understanding of the factors controlling the reaction's efficiency and outcome. These computational approaches help rationalize experimental observations and guide the development of new synthetic methods.

Computational Prediction of Chemical Reactivity and Stereoselectivity

A significant application of theoretical chemistry is the prediction of chemical reactivity and stereoselectivity. nih.gov By analyzing the electronic and steric properties derived from quantum chemical calculations, it is possible to forecast how and where a molecule like 4-Tosyl-1,4-thiazepane will react.

The electronic properties derived from HOMO-LUMO and MEP analyses identify the most probable sites for nucleophilic or electrophilic attack. xisdxjxsu.asia Furthermore, computational models can predict the stereochemical outcome of reactions. nih.gov For reactions that create new chiral centers, transition-state force fields or high-level quantum calculations can be used to determine the energies of the different transition states leading to various stereoisomers. nih.gov The predicted stereoselectivity is determined by the energy difference between these competing transition pathways. nih.gov Such predictive models are becoming increasingly important in synthetic chemistry for designing reactions that yield a desired stereoisomer with high selectivity. nih.gov

4 Tosyl 1,4 Thiazepane As a Versatile Building Block in Organic Synthesis

Utilization in the Construction of Fused and Polycyclic Heterocyclic Systems

The 1,4-thiazepane (B1286124) core is a key structural motif in a variety of fused and polycyclic heterocyclic systems, many of which are of interest in medicinal chemistry. While the direct annulation of a pre-existing 4-Tosyl-1,4-thiazepane ring is not the most common strategy, various synthetic methods build the thiazepane ring as part of a larger, fused architecture. These approaches highlight the value of the seven-membered heterocycle in creating complex molecular frameworks.

One notable approach involves multi-component reactions to construct highly substituted, fused systems in a single step. For example, a three-component reaction utilizing thiazole (B1198619) carbenes, disubstituted ketenes, and activated alkynes has been developed to create a polysubstituted ring system containing a furo[2,3-c]thiazepine core. researchgate.net This method allows for the rapid assembly of complex heterocycles from simple starting materials. researchgate.net Furthermore, these unique polyheterocyclic products can undergo subsequent Diels-Alder reactions with benzynes, demonstrating their utility in accessing even more complex, thiazepine-fused 7-oxanorbornadiene (B1225131) derivatives. researchgate.net

Another strategy focuses on the synthesis of pyrrole-fused dibenzothiazepines. A modified Ugi-type reaction of cyclic imines (such as dibenzothiazepine) with isocyanides and acetylenedicarboxylates provides a novel, one-pot route to these complex fused systems. rsc.orgresearchgate.net This process proceeds through a key zwitterionic intermediate (a Huisgen's 1,4-dipole) that is trapped by the isocyanide to build the fused pyrrole (B145914) ring. rsc.orgresearchgate.net

Strategic Integration into Fragment-Based Synthetic Libraries

Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," that can bind to biological targets. A significant challenge in FBLD is the lack of structural diversity, particularly an over-reliance on flat, aromatic scaffolds.

Saturated seven-membered rings like 1,4-thiazepane are considered ideal candidates for enriching fragment libraries due to their pronounced three-dimensional (3D) character. nih.gov Fragments with greater 3D shape have demonstrated improved specificity and are underrepresented in current screening collections. nih.gov The 1,4-thiazepane scaffold has been specifically identified as a valuable core for developing new 3D fragments. nih.govnih.gov

A key breakthrough in this area was the development of an efficient, one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. These thiazepanones serve as direct precursors to 1,4-thiazepanes. nih.gov This synthetic route is notable for its reasonable reaction times (0.5–3 hours), good yields, and tolerance for a broad scope of substrates, which is crucial for generating a diverse library of fragments. nih.govnih.gov

Following a nuclear magnetic resonance (NMR) fragment screen that identified acylated 1,4-thiazepanes as new ligands for the bromodomain and extraterminal domain (BET) family of proteins, a target of interest in cancer therapy, researchers synthesized a series of 1,4-thiazepane derivatives. nih.gov The precursor 1,4-thiazepanones were reduced and subsequently functionalized to produce a variety of amides and carbamates for biological evaluation. nih.gov This work demonstrates a clear strategy: the 1,4-thiazepane scaffold provides a rigid, 3D core that can be readily decorated with different functional groups to explore the chemical space around a protein binding site. nih.gov The accessibility of this scaffold is expected to increase the diversity of 3D fragment screening libraries for a wide range of protein targets. nih.gov

Table 1: Examples of Synthesized 1,4-Thiazepane Analogs for Fragment Libraries Data synthesized from research findings. nih.gov

| Precursor Compound | Reduction Method | Final Functional Group | Application |

|---|---|---|---|

| 1,4-Thiazepanone 3a | Sodium borohydride/iodine | Carbamate | BET Bromodomain Ligand Screening |

| 1,4-Thiazepanone 3c | Sodium borohydride/iodine | Amide | BET Bromodomain Ligand Screening |

| 1,4-Thiazepanone 3g | Borane dimethylsulfide | Carbamate | BET Bromodomain Ligand Screening |

| 1,4-Thiazepanone 3h | Borane dimethylsulfide | Amide | BET Bromodomain Ligand Screening |

Q & A

Basic: What are the established synthetic routes for 4-Tosyl-1,4-thiazepane, and what key reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves multi-step reactions, such as sulfonylation of a thiazepane precursor using tosyl chloride derivatives under controlled conditions. Key steps include:

- Sulfonylation: Reacting the thiazepane core with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to ensure selective sulfonyl group attachment .

- Catalyst Use: Transition metal catalysts may enhance ring closure efficiency during thiazepane formation .

- Solvent and Temperature: Polar aprotic solvents (e.g., acetonitrile) and temperatures between 0–25°C are often employed to minimize side reactions .

Yield optimization requires rigorous purification via column chromatography or recrystallization .

Basic: How can researchers confirm the structural integrity and purity of 4-Tosyl-1,4-thiazepane?

Answer:

Analytical techniques include:

- NMR Spectroscopy: H and C NMR to verify the thiazepane ring geometry, sulfonyl group placement, and absence of unreacted precursors .

- HPLC: Reverse-phase HPLC with UV detection to assess purity (>95% is standard for research-grade material) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced: How should researchers address contradictions in reported reaction conditions or yields for 4-Tosyl-1,4-thiazepane synthesis?

Answer:

Contradictions often arise from variations in solvent polarity, catalyst loadings, or purification methods. To resolve discrepancies:

Systematic Screening: Test solvent-catalyst combinations (e.g., DMF vs. acetonitrile with Pd/C vs. CuI) .

In Situ Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and intermediates .

Reproducibility Trials: Replicate literature protocols with strict adherence to reported conditions, then iteratively adjust parameters .

Advanced: What experimental strategies can resolve conflicting biological activity data for 4-Tosyl-1,4-thiazepane derivatives?

Answer:

Discrepancies in activity (e.g., antimicrobial vs. null results) may stem from assay conditions or structural impurities. Approaches include:

- Orthogonal Assays: Validate activity across multiple platforms (e.g., broth microdilution for MIC and cell viability assays) .

- Metabolite Profiling: Use LC-MS to rule out degradation products interfering with activity .

- Target Engagement Studies: Employ SPR or ITC to measure direct binding to purported targets (e.g., bacterial enzymes) .

Advanced: How are structure-activity relationship (SAR) studies designed for 4-Tosyl-1,4-thiazepane derivatives?

Answer:

SAR strategies focus on modifying substituents while retaining the thiazepane core:

- Variable Groups: Introduce electron-withdrawing/donating groups (e.g., halides, methoxy) at the tosyl or thiazepane positions .

- Biological Testing: Screen derivatives against panels of enzymes or cell lines to correlate substituents with activity trends .

- Computational Modeling: Docking studies (e.g., AutoDock) predict binding affinities to guide synthesis .

Basic: What structural features of 4-Tosyl-1,4-thiazepane influence its chemical reactivity and stability?

Answer:

Key features include:

- Thiazepane Ring: The seven-membered ring’s conformational flexibility impacts nucleophilicity at the nitrogen center .

- Sulfonyl Group: Electron-withdrawing tosyl groups stabilize the ring but may reduce reactivity in electrophilic substitutions .

- Aromatic Systems: The tosyl group’s phenyl ring enhances π-π stacking in crystal lattices, affecting solubility .

Advanced: What challenges arise in multi-step synthesis of 4-Tosyl-1,4-thiazepane, and how can they be mitigated?

Answer:

Challenges include:

- Intermediate Instability: Protect reactive intermediates (e.g., amines) via Boc or Fmoc groups during sulfonylation .

- Purification Complexity: Use preparative HPLC or fractional crystallization for high-purity isolation .

- Stereochemical Control: Chiral catalysts (e.g., L-proline) ensure enantioselective ring formation .

Advanced: How can researchers evaluate the stability of 4-Tosyl-1,4-thiazepane under varying storage or experimental conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC .

- pH Stability: Test solubility and integrity in buffers (pH 2–12) to simulate biological or storage conditions .

- Long-Term Stability: Store aliquots at –20°C and analyze monthly for 6–12 months .

Basic: What analytical techniques are essential for characterizing 4-Tosyl-1,4-thiazepane derivatives?

Answer:

Beyond NMR and HPLC:

- X-ray Crystallography: Resolve absolute configuration and crystal packing .

- FT-IR Spectroscopy: Confirm functional groups (e.g., S=O stretch at ~1350 cm) .

- Elemental Analysis: Validate C, H, N, S content to rule out hydrate or salt forms .

Advanced: How can in vitro assays validate the biological activity of 4-Tosyl-1,4-thiazepane in target-specific contexts?

Answer:

- Enzyme Inhibition: Measure IC values against purified targets (e.g., kinases) using fluorescence-based assays .

- Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines to differentiate specific activity from general toxicity .

- Mechanistic Studies: Western blotting or qPCR to assess downstream signaling modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.